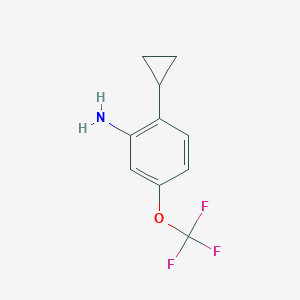

2-Cyclopropyl-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 2-Cyclopropyl-5-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-cyclopropyl-5-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2 |

InChI Key |

QKFAOPGGQXTRPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)OC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Role of trifluoromethoxy group in 2-Cyclopropyl-5-(trifluoromethoxy)aniline bioactivity

The following technical guide details the structural, physicochemical, and pharmacological role of the 2-Cyclopropyl-5-(trifluoromethoxy)aniline scaffold in modern drug discovery.

Executive Summary

In the optimization of bioactive small molecules, the 2-Cyclopropyl-5-(trifluoromethoxy)aniline intermediate represents a "privileged scaffold"—a structural motif capable of delivering high potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties across multiple target classes, including Kinase Inhibitors (e.g., GSK3

This guide dissects the synergistic contribution of its two key substituents:

-

The Ortho-Cyclopropyl Group: Acts as a "conformation locker" and metabolic shield.

-

The Meta-Trifluoromethoxy (-OCF

) Group: Provides a unique combination of high lipophilicity (

Physicochemical Profile & Mechanistic Bioactivity

The "Fluorine Effect": Role of the 5-OCF Group

The trifluoromethoxy group is often termed a "super-halogen." In the 5-position (meta to the amine), it exerts specific effects that differentiate it from simple methyl or chloro substituents.

-

Electronic Modulation: The -OCF

group is strongly electron-withdrawing by induction but can donate electrons by resonance. At the meta position, the inductive effect dominates, lowering the pK -

Conformational Orthogonality: Unlike the methoxy group (-OCH

), which tends to be coplanar with the aryl ring, the -OCF-

Bioactive Consequence: This creates a unique 3D "shape vector" that can fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) that planar substituents cannot reach.

-

The Ortho-Cyclopropyl "Lock"

The cyclopropyl group at the 2-position is a critical design element for conformational restriction .

-

Atropisomerism Control: The steric bulk of the cyclopropyl group forces the adjacent aniline nitrogen (or its derivatives) out of the ring plane. In inhibitor design, this pre-organizes the molecule into a "bioactive conformation," reducing the entropic penalty upon binding to the protein target.

-

Metabolic Shielding: The cyclopropyl group is metabolically superior to the isopropyl group. The C-H bonds in a cyclopropyl ring have high

-character (sp

Data Summary: Substituent Comparison

| Property | -H (Unsubstituted) | -CH | -CF | -OCF |

| Hansch Lipophilicity ( | 0.00 | 0.56 | 0.88 | 1.04 |

| Hammett Electronic ( | 0.00 | -0.07 | 0.43 | 0.38 |

| Metabolic Stability | Low | Low (Benzylic oxid.) | High | High |

| Conformation | Planar | Planar | Spherical Bulk | Orthogonal Twist |

Structural Logic & Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drives the selection of this scaffold.

Figure 1: Mechanistic contributions of the scaffold substituents to drug efficacy.

Experimental Protocols

Synthesis of the Intermediate

Objective: Synthesize 2-Cyclopropyl-5-(trifluoromethoxy)aniline from commercially available precursors via Suzuki-Miyaura coupling.

Reagents:

-

Substrate: 2-Bromo-5-(trifluoromethoxy)aniline (CAS: 883548-26-9)

-

Coupling Partner: Cyclopropylboronic acid

-

Catalyst: Pd(OAc)

+ Tricyclohexylphosphine (PCy -

Base: K

PO -

Solvent: Toluene/Water (20:1)

Protocol:

-

Charge: In a nitrogen-purged reaction vial, add 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K

PO -

Solvate: Add Toluene/Water mixture (0.1 M concentration relative to substrate).

-

Catalyze: Add Pd(OAc)

(5 mol%) and PCy -

Reflux: Heat the mixture to 100°C for 12 hours under vigorous stirring.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl group is non-polar; the product will elute earlier than the bromo-starting material if unreacted.

Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the metabolic shielding provided by the cyclopropyl group compared to an isopropyl analog.

Protocol:

-

Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

-

Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate at 37°C.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines the intrinsic clearance (-

Target Metric:

minutes indicates excellent metabolic stability.

-

Case Study: Application in Kinase Inhibitors

Recent patent literature (e.g., WO2024233900A1 regarding GSK3

The Problem: Many kinase inhibitors suffer from "flatness," leading to poor solubility and off-target binding. The Solution:

-

The aniline is coupled to a pyrimidine or quinazoline core.

-

The 2-cyclopropyl group twists the aniline ring relative to the kinase hinge region, creating a specific vector that improves selectivity for the target kinase over homologous kinases.

-

The 5-OCF

group occupies the hydrophobic "back pocket" (Gatekeeper region) of the ATP binding site, increasing potency by 10-100 fold compared to a simple chloro- or methyl-substituted analog.

Figure 2: Synthetic workflow for incorporating the scaffold into a kinase inhibitor.

References

-

GSK3a Inhibitors and Methods of Use Thereof. World Intellectual Property Organization, WO2024233900A1, 2024. Link

-

Discovery of Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry, 2015, 58(24), 9608–9624. Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[1] Link

-

Novel Compounds and Compositions for Inhibition of FASN. Australian Patent, AU2014249003A1, 2014. Link

-

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. Synthesis, 2010. Link

Sources

The Electronic Architecture of the Trifluoromethoxy Group: A Guide to Aniline Reactivity

Executive Summary

The trifluoromethoxy group (

This guide dissects the electronic and conformational factors governing

Part 1: The Electronic Architecture of

Hammett Parameters & The "Orthogonal Lock"

The reactivity of

| Substituent | Electronic Classification | |||

| +0.12 | -0.27 | -0.39 | Strong Donor | |

| +0.38 | +0.35 | -0.03 | Weakly Deactivating / Inductive Withdrawing | |

| +0.43 | +0.54 | +0.11 | Strong Withdrawing | |

| +0.37 | +0.23 | -0.14 | Deactivating / o,p-Director |

The Conformational "Gauche" Effect:

The extremely low resonance parameter (

-

: The

-

: Hyperconjugation between the oxygen lone pair and the antibonding orbital of the

Impact on Basicity (pKa)

The

-

Aniline (

): pKa -

4-Methoxy-aniline: pKa

5.3 (Enriched by resonance) -

4-Trifluoromethoxy-aniline: pKa

3.5 – 3.8 (Depleted by induction) -

4-Trifluoromethyl-aniline: pKa

2.6 (Strongly depleted)

Implication: In acid-catalyzed condensations or nucleophilic attacks,

Part 2: Reactivity Profiles & Mechanic Diagrams

Electrophilic Aromatic Substitution (EAS)

Despite being deactivating (

-

Mechanism: The inductive effect deactivates the entire ring. However, during electrophilic attack, the weak resonance capability of the oxygen lone pair (though diminished) is sufficient to stabilize the carbocation intermediate at the ortho/para positions relative to the meta position.

-

Outcome: Nitration or halogenation will occur ortho or para to the

group, but reaction rates will be significantly slower than benzene.

Visualization: Electronic Effects Flow

Caption: The "Orthogonal Lock" mechanism where conformation suppresses resonance, allowing inductive withdrawal to dominate the electronic landscape.

Part 3: Experimental Protocols

Buchwald-Hartwig Cross-Coupling

Challenge: 4-Trifluoromethoxyaniline is an electron-deficient nucleophile. Standard Pd(PPh3)4 conditions often fail due to slow oxidative addition or competitive reductive elimination. Solution: Use a ligand system optimized for electron-poor anilines, such as BrettPhos .

Protocol: Coupling 4-(Trifluoromethoxy)aniline with Aryl Bromides

-

Reagents:

-

Aryl Bromide (1.0 equiv)[2]

-

4-(Trifluoromethoxy)aniline (1.2 equiv)

-

Catalyst: Pd(OAc)2 (1-2 mol%)

-

Ligand: BrettPhos (2-4 mol%)

-

Base:

(2.0 equiv) - Preferred over NaOtBu to prevent side reactions with sensitive substrates. -

Solvent: Toluene or t-Amyl Alcohol (anhydrous).

-

-

Procedure:

-

Step 1 (Pre-complexation): Charge a flame-dried Schlenk tube with Pd(OAc)2 and BrettPhos. Add solvent and stir at 80°C for 1-2 minutes to generate the active catalytic species (L-Pd-0).

-

Step 2: Add the aryl bromide, aniline, and

. -

Step 3: Seal and heat to 100°C for 8–12 hours.

-

Step 4: Cool to RT, filter through a celite pad, and concentrate.

-

Why this works: BrettPhos is a bulky, electron-rich monodentate biaryl phosphine. It facilitates the oxidative addition of the aryl halide and, crucially, creates a binding pocket that stabilizes the reductive elimination of the electron-deficient amine.

Directed Ortho-Metallation (DoM)

The

Protocol: Ortho-Functionalization

-

Reagents:

-

Procedure:

-

Cool the substrate in THF to -78°C .

-

Add sec-BuLi dropwise. The inductive withdrawal of

facilitates rapid deprotonation at the ortho position (faster than anisole). -

Stir for 30–60 minutes at -78°C.

-

Quench with the electrophile.

-

Part 4: Decision Framework for Synthesis

Caption: Strategic decision tree for selecting reaction conditions based on the electronic limitations of the OCF3 group.

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2020. Link

-

Maiti, D., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science, 2011.[5] Link

-

Togni, A. "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Communications, 2017. Link

-

PubChem. "4-(Trifluoromethyl)aniline Compound Summary."[6] National Library of Medicine. Link

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 4. 4-(Trifluoromethoxy)aniline - High Purity at Best Price [cartelinternational.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline: A Detailed Guide for Researchers

Introduction: 2-Cyclopropyl-5-(trifluoromethoxy)aniline is a key structural motif in modern medicinal chemistry and drug development. The unique combination of a cyclopropyl ring, a trifluoromethoxy group, and an aniline moiety imparts favorable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This application note provides a comprehensive guide to the synthesis of this valuable building block, detailing two robust protocols from commercially available precursors. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Strategic Approach to Synthesis

The synthesis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline can be efficiently achieved through a two-step sequence starting from the readily available 1-bromo-4-(trifluoromethoxy)benzene. The overall strategy involves the regioselective introduction of a cyclopropyl group at the ortho-position to the bromine atom, followed by a palladium-catalyzed amination to install the aniline functionality.

Application Notes and Protocols for the Functionalization of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical functionalization of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry and materials science. The unique combination of a nucleophilic amino group, a sterically demanding and electronically influential cyclopropyl moiety, and a strongly electron-withdrawing trifluoromethoxy group presents both opportunities and challenges in synthetic transformations. These notes offer detailed protocols and mechanistic insights for key reactions, including N-H bond functionalization, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling. The provided methodologies are designed to be robust and self-validating, with a strong emphasis on the rationale behind reagent selection and reaction conditions to ensure predictable and successful outcomes.

Molecular Architecture and Predicted Reactivity

2-Cyclopropyl-5-(trifluoromethoxy)aniline possesses a distinct electronic and steric profile that dictates its reactivity. Understanding the interplay of its constituent functional groups is paramount for successful synthetic planning.

-

Anilino Moiety (-NH₂): The primary amine is the most nucleophilic and basic site in the molecule. It is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2][3] Its reactivity can be modulated through protection or by careful control of reaction conditions.

-

Cyclopropyl Group (-c-Pr): Situated ortho to the amine, this group exerts a moderate steric influence on the nitrogen and the adjacent C3 position. Electronically, the cyclopropyl group is considered a weak electron-donating group and an ortho, para-director due to the π-character of its bent bonds.[4] It is generally stable under basic conditions but can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain transition metals.[5]

-

Trifluoromethoxy Group (-OCF₃): Located meta to the amine, this is a strongly electron-withdrawing and highly lipophilic substituent.[6] It deactivates the aromatic ring towards electrophilic attack and is a meta-director.[4] The -OCF₃ group is chemically robust and stable under a wide range of reaction conditions.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring are summarized below. The powerful ortho, para-directing influence of the amino group is expected to dominate, making the C4 and C6 positions the most nucleophilic.

| Position | Activating/Deactivating Groups Directing to this Position | Predicted Reactivity |

| C3 | None | Low |

| C4 | -NH₂ (para), -c-Pr (para) | High |

| C6 | -NH₂ (ortho) | High (steric hindrance from -c-Pr) |

Due to the steric hindrance from the adjacent cyclopropyl group, electrophilic attack at the C6 position may be less favorable than at the C4 position. The C3 and C5 positions are deactivated by the electron-withdrawing -OCF₃ group.

Protocols for N-H Bond Functionalization

The primary amine is the most common site for initial functionalization. These reactions are typically straightforward but require careful selection of reagents to avoid side reactions.

Acylation

Acylation to form amides is a robust transformation that also serves to protect the amino group and reduce its activating effect in subsequent reactions.

Protocol 2.1.1: Acetylation with Acetic Anhydride

-

Rationale: This is a standard and high-yielding method for amide formation. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

-

Procedure:

-

Dissolve 2-Cyclopropyl-5-(trifluoromethoxy)aniline (1.0 eq.) in dichloromethane (DCM, 0.2 M).

-

Add pyridine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

-

Sulfonylation

Sulfonylation provides stable sulfonamides, which are important pharmacophores. The resulting sulfonamide is a significantly weaker activating group than the amine.[7]

Protocol 2.2.1: Formation of a Tosylamide

-

Rationale: p-Toluenesulfonyl chloride is a common and reliable sulfonylating agent. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent competing reactions.

-

Procedure:

-

Dissolve 2-Cyclopropyl-5-(trifluoromethoxy)aniline (1.0 eq.) and triethylamine (1.5 eq.) in DCM (0.2 M).

-

Cool the mixture to 0 °C.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute with DCM and wash with water, 1 M HCl, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify by column chromatography on silica gel if necessary.

-

Protocols for C-H Bond Functionalization (Electrophilic Aromatic Substitution)

As predicted, electrophilic substitution will predominantly occur at the C4 position.

Bromination

Halogenation provides a handle for further functionalization, such as cross-coupling reactions.

Protocol 3.1.1: Regioselective Bromination

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

-

Procedure:

-

Dissolve 2-Cyclopropyl-5-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile (0.1 M).

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature.

-

Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to yield 4-bromo-2-cyclopropyl-5-(trifluoromethoxy)aniline.

-

Protocols for Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful tool for introducing a wide variety of substituents onto an aromatic ring by converting the primary amine to a diazonium salt, which is then displaced.[8][9][10] This method allows for the introduction of groups that are not accessible through direct electrophilic aromatic substitution.

Protocol 4.1.1: Sandmeyer Chlorination

-

Rationale: This protocol converts the aniline to the corresponding aryl chloride. Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8]

-

Procedure:

-

Diazotization:

-

Suspend 2-Cyclopropyl-5-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

-

Nitrogen gas evolution should be observed. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable solvent like diethyl ether or DCM.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation.

-

-

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable for C-N and C-C bond formation. For these transformations, the aniline can be used directly (Buchwald-Hartwig) or converted to an aryl halide first (for Suzuki coupling).

Buchwald-Hartwig Amination

This reaction couples the aniline with an aryl halide to form a diarylamine.[11][12] Given the steric hindrance from the ortho-cyclopropyl group and the deactivating effect of the -OCF₃ group, a catalyst system with bulky, electron-rich phosphine ligands is recommended.[11][13]

Protocol 5.1.1: Coupling with an Aryl Bromide

-

Rationale: A bulky biarylphosphine ligand like XPhos or a dialkylbiaryl phosphine is chosen to promote the challenging oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is required.

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the aryl bromide (1.0 eq.) and 2-Cyclopropyl-5-(trifluoromethoxy)aniline (1.2 eq.).

-

Add anhydrous, degassed toluene (0.1 M).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Suzuki-Miyaura Coupling

To participate in a Suzuki coupling, the aniline must first be converted to an aryl halide or triflate, for instance, via the Sandmeyer reaction (Protocol 4.1.1). The resulting aryl halide can then be coupled with a boronic acid or ester.[14][15]

Protocol 5.2.1: Coupling of 4-Bromo-2-cyclopropyl-5-(trifluoromethoxy)aniline

-

Rationale: The Suzuki-Miyaura coupling is highly versatile for C-C bond formation. The choice of a palladium catalyst and ligand is crucial, especially for potentially challenging substrates. SPhos is a robust ligand for such transformations.[12]

-

Procedure:

-

In a flask, combine 4-bromo-2-cyclopropyl-5-(trifluoromethoxy)aniline (1.0 eq.), the desired boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Evacuate and backfill with an inert gas.

-

Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 0.1 M).

-

Heat the reaction to 90-100 °C for 8-16 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Reagent and Stability Considerations

-

Cyclopropyl Ring Stability: Avoid strongly acidic conditions (e.g., concentrated H₂SO₄ at high temperatures) to minimize the risk of ring-opening. While generally stable in palladium-catalyzed reactions, ligand choice is important to prevent C-C bond insertion into the cyclopropyl ring.[5]

-

Trifluoromethoxy Group Stability: This group is exceptionally stable and compatible with most reagents, including strong acids, bases, oxidants, and reductants.[6]

-

Aniline Reactivity: The aniline is susceptible to oxidation. Reactions should be carried out under an inert atmosphere where possible, especially in transition metal-catalyzed processes.

References

-

Buchwald–Hartwig amination. In: Wikipedia. Accessed February 17, 2026. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018. [Link]

-

Directing Groups in SE Ar. University of Calgary. Accessed February 17, 2026. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Accessed February 17, 2026. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008;4:9. [Link]

-

Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

-

Electrophilic aromatic directing groups. In: Wikipedia. Accessed February 17, 2026. [Link]

-

Sandmeyer reaction. In: Wikipedia. Accessed February 17, 2026. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. 2023. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. 2021. [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. Accessed February 17, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

-

Directing Effects of the Substituents on EAS. KPU Pressbooks. Accessed February 17, 2026. [Link]

-

General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health. 2025. [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. 2024. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

-

Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. PubMed. 2003. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Accessed February 17, 2026. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. 2021. [Link]

-

General palladium-catalyzed cross coupling of cyclopropenyl esters. Royal Society of Chemistry. 2025. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. 2023. [Link]

-

Reactions involving arenediazonium salts. Lumen Learning. Accessed February 17, 2026. [Link]

-

Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. National Institutes of Health. 2015. [Link]

-

General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate. 2025. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. 2022. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018. [Link]

-

Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. ResearchGate. 1995. [Link]

-

Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. National Institutes of Health. 2012. [Link]

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. National Institutes of Health. 2024. [Link]

-

Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? Royal Society of Chemistry. 2016. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. [Link]

-

Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. Swarthmore College. 2025. [Link]

-

Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. National Institutes of Health. 2024. [Link]

-

EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Chad's Prep. Accessed February 17, 2026. [Link]

-

Electrochemical sulfonylation/alkynylation of the double bond of alkynyl‐substituted tertiary alcohols. ResearchGate. 2023. [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

-

Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. 2017. [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. 2008. [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Resource Center: Strategies for Coupling 2-Cyclopropyl-5-(trifluoromethoxy)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the unique challenges associated with the cross-coupling reactions of 2-Cyclopropyl-5-(trifluoromethoxy)aniline. The significant steric hindrance imposed by the ortho-cyclopropyl group necessitates specialized strategies beyond standard protocols. This resource consolidates field-proven insights, troubleshooting advice, and detailed methodologies to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of this sterically demanding aniline.

Question 1: My Buchwald-Hartwig amination with 2-Cyclopropyl-5-(trifluoromethoxy)aniline is resulting in low to no yield. What are the primary causes and how can I rectify this?

Answer:

Low yields in this specific Buchwald-Hartwig reaction are almost always attributable to a combination of steric hindrance and electronic effects. The bulky ortho-cyclopropyl group physically obstructs the palladium catalyst's access to the amine, while the potent electron-withdrawing nature of the meta-trifluoromethoxy group decreases the nucleophilicity of the aniline nitrogen.[1] Overcoming this requires a multi-faceted approach focused on catalyst system optimization.

Root Cause Analysis & Strategic Solutions:

-

Inadequate Ligand Choice: The primary bottleneck in coupling sterically hindered substrates is often the reductive elimination step in the catalytic cycle.[2] Standard phosphine ligands (e.g., PPh₃) are not bulky or electron-rich enough to facilitate this crucial step.

-

Solution: Employ modern, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[3] These ligands promote the formation of monoligated, highly reactive LPd(0) species that are essential for efficient oxidative addition and reductive elimination with challenging substrates.[3]

-

-

Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aniline (or the intermediate palladium-amine complex) without causing side reactions.

-

Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher reaction temperatures to achieve comparable rates.[4][5]

-

-

Improper Reaction Conditions: Sterically congested couplings often require more forcing conditions than their unhindered counterparts.

Recommended Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 2-Cyclopropyl-5-(trifluoromethoxy)aniline with a generic aryl bromide.

| Component | Stoichiometry (eq.) | Notes |

| Aryl Bromide | 1.0 | Limiting Reagent |

| 2-Cyclopropyl-5-(trifluoromethoxy)aniline | 1.2 | |

| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | Palladium Precatalyst |

| XPhos or RuPhos | 0.04 (4 mol %) | Ligand |

| NaOt-Bu | 1.4 | Base |

| Anhydrous Toluene | - | Solvent (0.1 - 0.5 M) |

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

-

Seal the tube with a septum, and purge with argon for 10-15 minutes.

-

Add the anhydrous, degassed toluene via syringe, followed by the 2-Cyclopropyl-5-(trifluoromethoxy)aniline.

-

Place the sealed tube in a preheated oil bath at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

-

Proceed with standard aqueous workup and purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which specific class of ligands is most effective for this hindered aniline?

For substrates like 2-Cyclopropyl-5-(trifluoromethoxy)aniline, the most successful ligands are the bulky, electron-rich dialkylbiaryl phosphines.[3] Ligands such as XPhos , RuPhos , and BrettPhos are specifically designed to accelerate reactions with sterically demanding coupling partners.[7] Their large steric bulk facilitates the final reductive elimination step, which is often rate-limiting, while their electron-donating character enhances the rate of oxidative addition.[2][3]

Q2: Are there viable alternatives to Palladium-catalyzed coupling for this substrate?

Yes. When palladium-catalyzed methods fail, particularly with highly hindered partners, the Ullmann condensation (or Ullmann-type reaction) is a powerful alternative.[8] This copper-catalyzed C-N coupling reaction often requires higher temperatures but can be more effective for constructing bonds between sterically congested centers.[8][9] Modern protocols have improved the traditional Ullmann reaction by using soluble copper salts (e.g., CuI) in the presence of a ligand, such as a diamine or phenanthroline, which allows for milder conditions than the classical high-temperature approach.[8]

Q3: How does the 5-(trifluoromethoxy) group influence the reaction?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[10] This has two main consequences:

-

Reduced Nucleophilicity: It decreases the electron density on the aniline nitrogen, making it a weaker nucleophile.[1] This can slow down the rate of its coordination to the palladium center.

-

Increased Acidity: It makes the N-H proton more acidic, which can facilitate the deprotonation step by the base. Overall, the electronic deactivation is a significant factor that, combined with steric hindrance, necessitates the use of highly active catalyst systems and optimized conditions.

Q4: What are the most common side reactions to anticipate and mitigate?

The most common side reaction in challenging Buchwald-Hartwig couplings is hydrodehalogenation of the aryl halide coupling partner. This occurs when a competing pathway, often β-hydride elimination from the palladium amide intermediate, leads to the reduction of the aryl halide instead of C-N bond formation.[11] Using bulky ligands that favor reductive elimination over β-hydride elimination can minimize this. Additionally, ensuring strictly anhydrous conditions is crucial, as water can lead to the formation of phenols and diaryl ethers as byproducts.[12]

Visualizations & Diagrams

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for optimizing the coupling reaction.

Caption: A decision-tree for troubleshooting low-yield coupling reactions.

Role of Bulky Ligands in the Catalytic Cycle

This diagram illustrates how bulky phosphine ligands facilitate the key steps of the Buchwald-Hartwig amination, especially for sterically hindered substrates.

Caption: The crucial role of bulky ligands in the catalytic cycle.

References

-

13Millipore Sigma.

-

Journal of the American Chemical Society.

-

Nature Communications.

-

TCI Chemicals.

-

ACS Catalysis.

-

Angewandte Chemie International Edition.

-

Catalysis Science & Technology.

-

ACS Catalysis.

-

Accounts of Chemical Research.

-

The Journal of Organic Chemistry.

-

BenchChem.

-

Semantic Scholar.

-

IntechOpen.

-

Organic and Biomolecular Chemistry.

-

ResearchGate.

-

ResearchGate.

-

WuXi AppTec.

-

Sigma-Aldrich.

-

BenchChem.

-

NINGBO INNO PHARMCHEM CO.,LTD..

-

MDPI.

-

Wikipedia.

-

Chemical Science.

-

Wikipedia.

-

Journal of the American Chemical Society.

-

ResearchGate.

-

Journal of the American Chemical Society.

-

Reddit.

-

ResearchGate.

-

Chemistry LibreTexts.

-

Journal of Visualized Experiments.

-

ResearchGate.

-

ResearchGate.

-

Monatshefte für Chemie - Chemical Monthly.

-

Wikipedia.

-

MedchemExpress.com.

-

University of Bristol.

-

Journal of the American Chemical Society.

-

ResearchGate.

-

EvitaChem.

-

ResearchGate.

-

Chem-Impex.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jmcct.com [jmcct.com]

Technical Support Center: Storage and Handling of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

Welcome to our dedicated technical support guide for 2-Cyclopropyl-5-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable compound. As a substituted aniline, 2-Cyclopropyl-5-(trifluoromethoxy)aniline is susceptible to oxidative degradation, which can compromise sample purity and impact experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your materials.

Troubleshooting Guide: Preventing and Addressing Oxidation

This section provides a systematic approach to identifying and resolving issues related to the oxidation of 2-Cyclopropyl-5-(trifluoromethoxy)aniline.

Problem 1: Visual Discoloration of the Compound

Observation: Your sample of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, which is typically a colorless to pale yellow liquid, has developed a yellow, brown, or even dark brown hue over time.

Probable Cause: Discoloration is a primary indicator of oxidation. The amino group (-NH₂) in the aniline structure is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light and elevated temperatures.[1][2] This can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds.[3]

Corrective Actions:

-

Assess the Severity: Minor discoloration (pale yellow) may not significantly impact the outcome of less sensitive applications. However, for high-purity applications such as in drug development, any change in color warrants further investigation.

-

Purity Verification: Before use, it is crucial to verify the purity of the discolored sample. Recommended analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.

-

Gas Chromatography (GC): Suitable for assessing the presence of volatile degradation products.

-

Compare the analytical results of the suspect sample with a fresh, high-purity standard to determine the extent of degradation.[3]

-

-

Purification (if necessary): If significant impurities are detected, purification may be an option for larger quantities of valuable material. Vacuum distillation is a common method for purifying liquid anilines.[2]

-

Preventative Measures: For future storage, immediately implement the recommended storage protocols outlined in the "Detailed Protocol for Optimal Storage" section below.

Problem 2: Inconsistent Experimental Results

Observation: You are experiencing variability in reaction yields, unexpected side products, or a general lack of reproducibility in experiments involving 2-Cyclopropyl-5-(trifluoromethoxy)aniline from a previously reliable batch.

Probable Cause: Inconsistent experimental outcomes are often linked to reagent purity. The presence of oxidation byproducts in your aniline can interfere with your reaction chemistry. For instance, nitro or nitroso impurities can alter the electronic properties and reactivity of the molecule, leading to unpredictable results.[3]

Troubleshooting & Optimization:

-

Isolate the Variable: To confirm that the aniline is the source of the inconsistency, perform a control experiment using a fresh, unopened bottle of high-purity 2-Cyclopropyl-5-(trifluoromethoxy)aniline.

-

Analytical Confirmation: As with visual discoloration, analyze the suspect batch using HPLC or GC to identify and quantify any impurities.

-

Review Handling Procedures: Scrutinize your laboratory's handling procedures. Has the stock bottle been opened frequently? Was it properly sealed and purged with inert gas after each use? Even brief and repeated exposure to air can be detrimental.

Problem 3: Precipitate Formation in the Sample

Observation: A solid precipitate has formed in your liquid 2-Cyclopropyl-5-(trifluoromethoxy)aniline sample.

Probable Cause: The formation of a precipitate can be a sign of advanced degradation. Anilines can polymerize over time, especially when exposed to air and light, forming insoluble resinous materials.[1]

Corrective Actions:

-

Do Not Use: It is strongly advised not to use the material if a precipitate has formed. The composition of the precipitate is likely a complex mixture of degradation products, and the purity of the remaining liquid is highly compromised.

-

Proper Disposal: Dispose of the degraded material in accordance with your institution's hazardous waste disposal guidelines.

-

Root Cause Analysis: Investigate the storage conditions of the affected vial. Was it stored for an extended period? Was it exposed to extreme temperatures or direct sunlight? Identifying the cause will prevent recurrence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 2-Cyclopropyl-5-(trifluoromethoxy)aniline?

A1: The primary mechanism involves the amino group (-NH₂). The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents, most commonly atmospheric oxygen.[4] This can lead to the formation of a nitrogen radical cation, which can then undergo further reactions to form various oxidation products, including azoxybenzenes, azobenzenes, and nitrobenzenes.[5][6] The process can be catalyzed by light and trace metal ions.

Q2: How do the cyclopropyl and trifluoromethoxy substituents affect the stability of the molecule?

Q3: What are the ideal storage conditions for 2-Cyclopropyl-5-(trifluoromethoxy)aniline?

A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass container, and kept in a cool, dark place.[2][7] Refrigeration (2-8 °C) is recommended for long-term storage.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen, the primary driver of oxidation.[8][9][10] |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation.[11][12] |

| Light Exposure | Store in the dark (Amber vial/cabinet) | Prevents light-catalyzed oxidation.[1] |

| Container | Tightly sealed amber glass bottle | Prevents ingress of air and moisture and blocks UV light.[7][11] |

Q4: Is it advisable to use antioxidants to stabilize 2-Cyclopropyl-5-(trifluoromethoxy)aniline?

A4: While antioxidants like certain phenolic compounds can inhibit the oxidation of some anilines, this is not a standard practice for high-purity reagents in a laboratory setting.[3][13] The addition of an antioxidant would introduce an impurity that could interfere with downstream applications. The most effective and universally accepted method for preventing oxidation is proper storage under an inert atmosphere.

Q5: How can I safely handle 2-Cyclopropyl-5-(trifluoromethoxy)aniline to minimize exposure to air?

A5: Always handle the compound in a well-ventilated fume hood.[14] When dispensing the liquid, use techniques that minimize its contact with air. This includes using a syringe to withdraw the liquid through a septum or quickly transferring the required amount and immediately purging the headspace of the storage bottle with an inert gas before resealing.

Detailed Protocol for Optimal Storage

This protocol outlines the best practices for receiving, handling, and storing 2-Cyclopropyl-5-(trifluoromethoxy)aniline to maintain its purity.

Materials:

-

Stock bottle of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

-

Source of high-purity inert gas (Nitrogen or Argon) with a regulator

-

Long needle or cannula

-

Sterile syringes and needles

-

Septa-sealed vials for aliquoting (optional)

-

Parafilm or other sealing tape

Procedure:

-

Upon Receipt: Inspect the bottle to ensure the seal is intact. Note the date of receipt on the label.

-

First Use:

-

Before opening, allow the bottle to come to room temperature to prevent condensation of moisture from the air into the cold liquid.

-

Work in a fume hood.

-

Carefully open the bottle.

-

Dispense the required amount of liquid as quickly as possible.

-

-

Inerting the Headspace (Blanketing):

-

Insert a long needle connected to the inert gas line into the headspace of the bottle, ensuring the needle does not touch the liquid.

-

Insert a second, shorter needle to act as a vent.

-

Gently flow the inert gas into the bottle for 30-60 seconds to displace the air.[8][15]

-

Remove the vent needle first, followed by the gas inlet needle.

-

Quickly and tightly reseal the bottle cap.

-

-

Sealing and Storage:

-

Aliquoting for Frequent Use:

-

If you anticipate using small amounts of the compound frequently, consider aliquoting the material into smaller, septum-sealed vials upon first opening the main stock bottle.

-

This minimizes the number of times the main stock is exposed to the atmosphere.

-

Each aliquot vial should be purged with inert gas before sealing and storage.

-

Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential oxidation of 2-Cyclopropyl-5-(trifluoromethoxy)aniline.

Caption: Troubleshooting workflow for aniline oxidation.

References

- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.

-

Blanketing: protecting the integrity of your products with inert gas. (2024, May 21). GasN₂. Retrieved from [Link]

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]

-

Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved from [Link]

-

Inert Gas Blanketing. (n.d.). Air Liquide India. Retrieved from [Link]

-

Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON. Retrieved from [Link]

-

(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. Retrieved from [Link]

-

Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2012). Journal of Environmental Sciences. Retrieved from [Link]

-

Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]

-

Aniline | C6H5NH2. (n.d.). PubChem. Retrieved from [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

-

The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate. Retrieved from [Link]

-

Aniline or Aniline Dyes (phenylamine, aminobenzine). (n.d.). Standard Operating Procedure for Laboratories. Retrieved from [Link]

-

What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge. Retrieved from [Link]

-

Aniline. (n.d.). Washington State University. Retrieved from [Link]

-

What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

-

ANILINE, ALCOHOLIC SOLUTION. (n.d.). Biognost. Retrieved from [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Selective Oxidation of Aniline to Azobenzene over a {P4Mo6}-based Crystalline Catalyst Under Visible-light Irradiation at Room Temperature. (2023, July 25). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

-

Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020, October 28). MDPI. Retrieved from [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved from [Link]

-

Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Aerobic degradation study of three fluoroanilines and microbial community analysis. (2015). PubMed. Retrieved from [Link]

-

Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. (2016, February 20). ACS Figshare. Retrieved from [Link]

Sources

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 10. airproducts.com [airproducts.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. mdpi.com [mdpi.com]

- 13. acs.figshare.com [acs.figshare.com]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. diplomatacomercial.com [diplomatacomercial.com]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, a compound of interest due to the presence of key pharmacophoric motifs: a cyclopropyl group known to enhance metabolic stability and a trifluoromethoxy group which can modulate lipophilicity and binding interactions.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a comparative and predictive analysis, leveraging spectral data from simpler analogs to deconstruct and interpret the complex spectral features of the target molecule. This approach not only facilitates the structural verification of 2-Cyclopropyl-5-(trifluoromethoxy)aniline but also serves as a pedagogical tool for researchers encountering similar structural amalgamations.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For small molecules in drug development, ¹H and ¹³C NMR are indispensable for:

-

Unambiguous Structure Confirmation: Verifying the successful synthesis of the target molecule.

-

Purity Assessment: Identifying and quantifying impurities.

-

Conformational Analysis: Understanding the three-dimensional shape of the molecule in solution.

-

Reaction Monitoring: Tracking the progress of chemical reactions.

The chemical shift (δ), multiplicity (splitting pattern), coupling constant (J), and integration of NMR signals are the key parameters that, when pieced together, reveal the molecular puzzle.

Experimental Protocol for High-Resolution NMR Spectroscopy

Achieving high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation:

-

Analyte Purity: Ensure the sample of 2-Cyclopropyl-5-(trifluoromethoxy)aniline is of high purity, as impurities will complicate spectral analysis.

-

Solvent Selection: A deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative, particularly for enhancing the observation of exchangeable protons like those on the amine group.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Homogenization and Filtration: The sample should be fully dissolved to form a homogenous solution.[3] If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field, which can lead to poor spectral resolution.[4]

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for resolving the complex aromatic region and the cyclopropyl protons. Standard pulse sequences for ¹H and ¹³C{¹H} (proton-decoupled) experiments should be employed.

Predicted ¹H NMR Spectral Analysis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

The predicted ¹H NMR spectrum of 2-Cyclopropyl-5-(trifluoromethoxy)aniline can be dissected by considering the constituent parts of the molecule: the aniline core, the cyclopropyl substituent, and the trifluoromethoxy group.

I. The Aromatic Region (δ 6.5 - 7.5 ppm)

The aromatic protons are influenced by the electron-donating amine (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group. The amine group is a strong activating group and an ortho-, para-director, while the trifluoromethoxy group is a deactivating group and a meta-director.

-

H-6: This proton is ortho to the strongly electron-donating amine group and will therefore be the most upfield-shifted aromatic proton. It will appear as a doublet of doublets due to coupling with H-4 and H-3.

-

H-4: This proton is para to the amine group and meta to the trifluoromethoxy group. It will also be shifted upfield and will appear as a doublet of doublets from coupling to H-3 and H-6.

-

H-3: This proton is meta to the amine group and ortho to the trifluoromethoxy group, placing it in a more electron-deficient environment. Consequently, it will be the most downfield-shifted of the aromatic protons and will appear as a doublet of doublets.

II. The Amine Protons (δ 3.5 - 4.5 ppm)

The chemical shift of the -NH₂ protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[2] The signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange. In CDCl₃, it is expected to appear as a broad singlet.

III. The Cyclopropyl Region (δ 0.5 - 2.5 ppm)

The cyclopropyl protons exhibit a complex splitting pattern due to their rigid, strained ring structure, leading to distinct geminal and vicinal coupling constants.

-

Methine Proton (CH): The proton on the carbon attached to the aromatic ring will be the most downfield of the cyclopropyl protons, appearing as a multiplet.

-

Methylene Protons (CH₂): The four methylene protons are diastereotopic and will have different chemical shifts, appearing as complex multiplets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Analysis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

I. The Aromatic Carbons (δ 110 - 160 ppm)

-

C-2 (ipso-cyclopropyl): The chemical shift will be influenced by the attached cyclopropyl group.

-

C-5 (ipso-trifluoromethoxy): This carbon will be significantly downfield due to the electronegativity of the oxygen and fluorine atoms. The signal will likely appear as a quartet due to coupling with the three fluorine atoms.

-

C-1 (ipso-amino): The carbon attached to the amine group will be shifted upfield relative to unsubstituted benzene.

-

C-3, C-4, C-6: These protonated aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts determined by the combined electronic effects of the substituents.

II. The Trifluoromethoxy Carbon (δ ~120 ppm)

The carbon of the -OCF₃ group will exhibit a characteristic quartet with a large one-bond carbon-fluorine coupling constant (¹JC-F).

III. The Cyclopropyl Carbons (δ 0 - 20 ppm)

The cyclopropyl carbons will appear in the aliphatic region at a characteristically upfield chemical shift due to the strained nature of the three-membered ring.

-

Methine Carbon (CH): The carbon attached to the aromatic ring.

-

Methylene Carbon (CH₂): The two equivalent methylene carbons.

Comparative Spectral Data

To substantiate our predictions, we can compare the expected chemical shifts with experimental data from analogous compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Assignment | Aniline | 4-(Trifluoromethoxy)aniline[5] | 2-Cyclopropylaniline | Predicted 2-Cyclopropyl-5-(trifluoromethoxy)aniline |

| Aromatic Protons | 6.7-7.2 | 6.7-7.0 | 6.6-7.1 | 6.5-7.3 |

| Amine (-NH₂) | ~3.6 (broad s) | ~3.7 (broad s) | ~3.6 (broad s) | ~3.8 (broad s) |

| Cyclopropyl-CH | - | - | ~1.8 (m) | ~1.9 (m) |

| Cyclopropyl-CH₂ | - | - | 0.5-0.9 (m) | 0.6-1.0 (m) |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Assignment | Aniline[6] | 4-(Trifluoromethoxy)aniline[7] | 2-Cyclopropylaniline | Predicted 2-Cyclopropyl-5-(trifluoromethoxy)aniline |

| Aromatic Carbons | 115-147 | 115-145, 143 (q) | 115-145 | 110-155, C-5 (q) |

| -OCF₃ | - | ~121 (q) | - | ~121 (q) |

| Cyclopropyl-CH | - | - | ~15 | ~16 |

| Cyclopropyl-CH₂ | - | - | ~7 | ~8 |

Visualization of Molecular Structure and Analytical Workflow

Caption: Molecular structure of 2-Cyclopropyl-5-(trifluoromethoxy)aniline.

Caption: Workflow for NMR spectral analysis.

Conclusion

The structural elucidation of 2-Cyclopropyl-5-(trifluoromethoxy)aniline by ¹H and ¹³C NMR spectroscopy is a multifaceted task that is greatly facilitated by a comparative and predictive approach. By understanding the characteristic spectral signatures of the aniline, cyclopropyl, and trifluoromethoxy moieties from simpler analogs, we can confidently assign the complex spectral features of the target molecule. This guide provides a robust framework for researchers in drug development to interpret the NMR spectra of similarly substituted aromatic compounds, thereby accelerating the pace of discovery. The combination of meticulous experimental technique and a deep understanding of structure-spectra correlations remains the gold standard for chemical characterization in the pharmaceutical sciences.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

-

NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

-

Ye, L., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 58(4), 235-243. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. Retrieved from [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). The 13C NMR spectrum (CDCl3) of aniline. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 15N–13C spin–spin coupling constants in some aniline derivatives. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR [m.chemicalbook.com]

Comparative MS Profiling: 2-Cyclopropyl-5-(trifluoromethoxy)aniline vs. Alkyl Analogs

Topic: Comparative Mass Spectrometry Profiling: 2-Cyclopropyl-5-(trifluoromethoxy)aniline vs. Isopropyl Analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Cyclopropyl-5-(trifluoromethoxy)aniline , a critical fluorinated intermediate in medicinal chemistry. Given its structural role as a bioisostere for isopropyl or tert-butyl groups, we compare its fragmentation behavior against its closest structural analog, 2-Isopropyl-5-(trifluoromethoxy)aniline .

This comparison highlights the unique diagnostic ions resulting from cyclopropyl ring strain versus branched alkyl cleavage , enabling researchers to unequivocally confirm structural identity during drug development.

Structural Basis & Ionization Strategy

The target molecule combines three distinct functional motifs that dictate its mass spectral signature:

-

Aniline Core: Provides a stable aromatic system and a site for protonation (

) in Electrospray Ionization (ESI). -

Trifluoromethoxy Group (

): A strong electron-withdrawing group that typically fragments via loss of -

Cyclopropyl Ring: A strained three-membered ring that introduces unique fragmentation pathways (ring opening) distinct from standard alkyl chains.

Primary Comparison: Cyclopropyl vs. Isopropyl

The most common synthetic ambiguity arises between the cyclopropyl and isopropyl derivatives. Mass spectrometry offers a definitive method to distinguish them based on radical stability and ring strain release .

| Feature | 2-Cyclopropyl-5-(trifluoromethoxy)aniline | 2-Isopropyl-5-(trifluoromethoxy)aniline |

| Molecular Weight | 217.19 Da | 219.20 Da |

| Base Peak (EI) | Typically | |

| Key Diagnostic Loss | Loss of | Loss of |

| Ring Strain Effect | High (Ring opening driven) | None (Benzylic cleavage driven) |

Detailed Fragmentation Mechanisms (EI-MS)

In Electron Ionization (70 eV), the molecular ion (

Pathway A: Cyclopropyl Ring Disassembly

Unlike the isopropyl group, which cleaves a methyl group to form a stable benzylic cation, the cyclopropyl ring undergoes ring opening .

-

Mechanism: The radical cation triggers homolytic cleavage of the cyclopropyl C-C bond.

-

Diagnostic Ion 1 (m/z 189): Loss of ethylene (

, 28 Da). This is a hallmark of cyclopropyl-substituted aromatics, often involving a rearrangement to a quinoid-like structure. -

Diagnostic Ion 2 (m/z 176): Loss of the cyclopropyl radical (

, 41 Da), leaving the cationic aniline core.

Pathway B: Trifluoromethoxy Elimination

The

-

Loss of

(m/z 198): Minor peak, common in fluorinated compounds. -

Loss of

(m/z 132): Cleavage of the aryl-oxygen bond. This pathway is less favored than alkyl fragmentation due to the strength of the

Pathway C: Isopropyl Analog Contrast

For the Isopropyl alternative (m/z 219):

-

Dominant Pathway: Benzylic cleavage of a methyl group (

). -

Base Peak (m/z 204): The resulting cation is hyperconjugated and extremely stable, often dominating the spectrum.

-

Differentiation: The absence of a strong M-15 peak in the Cyclopropyl spectrum is the primary confirmation of the cyclopropyl structure.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the target molecule compared to its isopropyl analog.

Figure 1: Comparative fragmentation tree highlighting the distinct "Ring Opening" pathway of the cyclopropyl target vs. the "Benzylic Cleavage" of the isopropyl analog.

Experimental Protocol: Validating Structural Identity

To confirm the synthesis of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, follow this self-validating protocol. This method assumes the use of a GC-MS (EI) or LC-MS/MS (ESI) system.[1]

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Dichloromethane (GC-MS).

-

Concentration: Dilute to 10 µg/mL to prevent detector saturation.

Step 2: Ionization Setup (Method Selection)

-

For Structural Fingerprinting (Recommended): Use Electron Ionization (EI) at 70 eV.[2][3]

-

Why: EI provides the rich fragmentation required to see the ethylene loss (m/z 189). ESI is too soft and will likely only show

.

-

-

For Purity/MW Confirmation: Use Electrospray Ionization (ESI+) .

-

Why: The aniline nitrogen is easily protonated (

).

-

Step 3: Data Interpretation Criteria

Use this decision matrix to interpret the spectrum:

| Observation | Conclusion |

| Peak at m/z 217 | Correct MW for Target. |

| Peak at m/z 219 | Incorrect MW. Likely Isopropyl analog or impurity. |

| Strong Peak at m/z 204 (M-15) | Negative Identity. Indicates Isopropyl group (loss of methyl). |

| Peak at m/z 189 (M-28) | Positive Identity. Confirms Cyclopropyl ring integrity and opening. |

| Peak at m/z 69 | Confirms presence of |

Comparative Data Summary

The following table summarizes the theoretical fragmentation abundance based on standard fluorinated aniline behaviors [1, 2].

| Fragment Ion (m/z) | Origin | Relative Abundance (Target) | Relative Abundance (Isopropyl Analog) |

| 219 | Molecular Ion (Analog) | 0% | 20-30% |

| 217 | Molecular Ion (Target) | 40-60% | 0% |

| 204 | < 5% | 100% (Base Peak) | |

| 189 | 20-40% | < 1% | |

| 176 | 10-20% | < 5% | |

| 69 | 15-25% | 15-25% |

Key Takeaway: The absence of the m/z 204 peak and the presence of m/z 189 is the definitive "fingerprint" for the cyclopropyl derivative.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation of Fluorinated Anilines. National Institute of Standards and Technology. [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for ring-opening mechanisms in EI-MS).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms for halogenated compound fragmentation). [Link]

Sources

A Comparative Guide to Bioisosteres of 2-Cyclopropyl-5-(trifluoromethoxy)aniline in Drug Discovery

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to optimize a molecule's pharmacological and pharmacokinetic profile. The scaffold, 2-cyclopropyl-5-(trifluoromethoxy)aniline, represents a common starting point in many medicinal chemistry programs, valued for the unique properties imparted by its constituent groups. The cyclopropyl ring offers a rigid, three-dimensional structure that can enhance potency and metabolic stability, while the trifluoromethoxy group significantly influences lipophilicity and electronic properties.[1][2][3] However, to overcome challenges related to potency, selectivity, metabolism, or toxicity, the exploration of bioisosteric replacements is a critical exercise.[4][5]

This guide provides a comparative analysis of common bioisosteres for both the cyclopropyl and trifluoromethoxy moieties of 2-cyclopropyl-5-(trifluoromethoxy)aniline. We will delve into the causal relationships between structural changes and their effects on key drug-like properties, supported by illustrative data and detailed experimental protocols to empower researchers in their optimization campaigns.

The Rationale for Bioisosteric Replacement

Bioisosterism is a strategy used to design new molecules by replacing atoms or groups with other moieties that have similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[6][7] For the parent scaffold, potential liabilities could include unforeseen metabolic instability of the cyclopropyl ring or suboptimal lipophilicity conferred by the trifluoromethoxy group. The following sections explore how carefully selected bioisosteres can address these hypothetical challenges.

Caption: Bioisosteric replacement strategy for the parent scaffold.

Part 1: Comparative Analysis of Cyclopropyl Bioisosteres

The cyclopropyl group is often used as a bioisostere for phenyl rings or tert-butyl groups to improve pharmacokinetic properties.[1][8] Its rigidity can lock a molecule into a more favorable conformation for binding, enhancing potency.[9] However, depending on the target and metabolic enzymes, it can also be a site of metabolic vulnerability. Here, we compare it to common replacements: a larger cycloalkane (cyclobutane) and a classic branched alkyl group (tert-butyl).

Illustrative Physicochemical and Pharmacokinetic Data